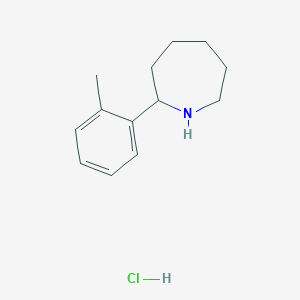

2-(o-Tolyl)azepane hydrochloride

Beschreibung

2-(o-Tolyl)azepane hydrochloride is a heterocyclic organic compound consisting of a seven-membered azepane ring (azepane: C₅H₁₁N) substituted at the 2-position with an o-tolyl group (ortho-methylphenyl, C₆H₄(CH₃)-). The hydrochloride salt enhances its stability and solubility in aqueous media. This compound is of interest in medicinal chemistry due to the azepane scaffold’s conformational flexibility and the o-tolyl group’s lipophilic properties, which may influence pharmacokinetic behavior such as membrane permeability and target binding .

Eigenschaften

Molekularformel |

C13H20ClN |

|---|---|

Molekulargewicht |

225.76 g/mol |

IUPAC-Name |

2-(2-methylphenyl)azepane;hydrochloride |

InChI |

InChI=1S/C13H19N.ClH/c1-11-7-4-5-8-12(11)13-9-3-2-6-10-14-13;/h4-5,7-8,13-14H,2-3,6,9-10H2,1H3;1H |

InChI-Schlüssel |

JGQRDWXLRFZZFW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C2CCCCCN2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(o-Tolyl)azepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of o-toluidine with a suitable cyclic ketone or aldehyde, followed by reduction and cyclization to form the azepane ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of 2-(o-Tolyl)azepane hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(o-Tolyl)azepane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: The azepane ring can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the azepane ring or the aromatic ring.

Wissenschaftliche Forschungsanwendungen

2-(o-Tolyl)azepane hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(o-Tolyl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

The following compounds share structural similarities with 2-(o-Tolyl)azepane hydrochloride, differing in heterocyclic core, substituents, or functional groups:

1-(o-Tolyl)piperazine Hydrochloride

- Core Structure : Piperazine (six-membered ring with two nitrogen atoms).

- Substituent : o-Tolyl group at position 1.

- Key Differences: Smaller, more rigid ring system compared to azepane. Additional nitrogen atom in piperazine increases polarity and hydrogen-bonding capacity.

2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane Hydrochloride

- Core Structure : Azepane.

- Substituent : 1,2,4-Oxadiazole ring with a cycloheptyl group at position 2.

- Cycloheptyl group adds steric bulk and lipophilicity, which may alter binding kinetics compared to the planar o-tolyl group .

2-(Azepan-4-yl)acetamide Hydrochloride

- Core Structure : Azepane.

- Substituent : Acetamide group at position 3.

- Key Differences :

2-(Azepan-1-yl)-2-(4-Chlorophenyl)acetic Acid Hydrochloride

- Core Structure : Azepane.

- Substituent : 4-Chlorophenyl group attached to an acetic acid moiety.

- Key Differences: The carboxylic acid group increases polarity and ionization at physiological pH, reducing blood-brain barrier penetration compared to non-ionizable o-tolyl. Chlorine substituent provides stronger electron-withdrawing effects than the methyl group in o-tolyl, influencing electronic interactions .

Physicochemical Properties and Pharmacological Implications

A comparative analysis of key properties is summarized below:

Key Observations :

- Lipophilicity : Compounds with aromatic or bulky substituents (e.g., o-tolyl, cycloheptyl) exhibit higher LogD values, favoring membrane permeability.

- Solubility : Ionizable groups (e.g., carboxylic acid, acetamide) improve aqueous solubility but may limit CNS penetration.

- Metabolic Stability : Oxadiazole-containing analogs () resist enzymatic degradation due to aromatic heterocycles .

Biologische Aktivität

2-(o-Tolyl)azepane hydrochloride is a chemical compound characterized by its seven-membered nitrogen-containing heterocyclic structure. With the molecular formula C13H19N·HCl, it exhibits potential biological activities that are of significant interest in medicinal and pharmaceutical research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C13H19N·HCl

- Molecular Weight: 229.76 g/mol

- Structure: The compound features an azepane ring substituted with an o-tolyl group, which contributes to its unique chemical reactivity and biological properties.

2-(o-Tolyl)azepane hydrochloride interacts with various biological targets, including enzymes and receptors. Its mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Modulation: It can modulate receptor activity, potentially influencing physiological responses.

Biological Activities

Research indicates that 2-(o-Tolyl)azepane hydrochloride possesses several notable biological activities:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against a range of bacterial strains. For example, it has been tested against:

- Gram-positive bacteria such as Staphylococcus aureus.

- Gram-negative bacteria like Escherichia coli.

Anticancer Properties

Preliminary research suggests potential anticancer effects, particularly through:

- Induction of apoptosis in cancer cell lines.

- Inhibition of tumor growth in animal models.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 : Antimicrobial Efficacy | Demonstrated effective inhibition against S. aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. |

| Study 2 : Anticancer Activity | Showed a 50% reduction in cell viability in MCF-7 breast cancer cells at 10 µM concentration after 48 hours. |

| Study 3 : Mechanism Exploration | Identified that the compound interacts with the active site of target enzymes, leading to competitive inhibition. |

Applications in Medicine

The potential therapeutic applications of 2-(o-Tolyl)azepane hydrochloride are being explored in several areas:

- Neurological Disorders: Research is ongoing to assess its efficacy as a neuroprotective agent.

- Cancer Therapy: Its ability to induce apoptosis positions it as a candidate for further development in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.